N-(2,5-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure. It contains a difluorophenyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-ylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Thiophen-2-ylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using 2,5-difluorobenzene as the starting material.
Formation of the Acetamide Moiety: The final step involves the acylation of the piperidine derivative with an appropriate acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
- N-(2,5-difluorophenyl)-2-(1-(thiophen-3-ylsulfonyl)piperidin-2-yl)acetamide
- N-(2,5-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)acetamide
Uniqueness
N-(2,5-difluorophenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to its specific substitution pattern on the phenyl and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O3S2/c18-12-6-7-14(19)15(10-12)20-16(22)11-13-4-1-2-8-21(13)26(23,24)17-5-3-9-25-17/h3,5-7,9-10,13H,1-2,4,8,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSQGWJATADUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.